molecular formula C10H7ClF3NO2 B6314146 N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide CAS No. 2301850-86-0

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide

Cat. No. B6314146
CAS RN: 2301850-86-0
M. Wt: 265.61 g/mol
InChI Key: RNWATUMTPFBRKN-UHFFFAOYSA-N
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Description

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide (NPC-TFA) is a trifluoroacetoacetamide-based molecule that has been widely studied in the scientific research community due to its unique properties and wide range of potential applications. It is a colorless, odorless, crystalline solid with a molecular weight of 253.51 g/mol. NPC-TFA is a relatively new compound and has only recently been synthesized and studied. Its structure consists of a phenyl ring attached to a 2-chloro-4,4,4-trifluoroacetoacetamide group, which is the key feature that gives it its unique properties.

Scientific Research Applications

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has a wide range of potential applications in the scientific research community. It has been used as a catalyst for the synthesis of various compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of polymers, such as polyesters and polyamides. Additionally, N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has been used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is a catalyst, which means it accelerates the rate of a chemical reaction without being consumed or changed in the process. It does this by forming a complex with the reactants, which lowers the activation energy of the reaction and thus increases the rate of the reaction.
Biochemical and Physiological Effects
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, non-irritating, and non-allergenic. It is also considered to be an environmentally friendly compound, as it does not produce any hazardous byproducts when used in chemical reactions.

Advantages and Limitations for Lab Experiments

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has several advantages when used in lab experiments. It is a relatively inexpensive compound, and it is also non-toxic and non-irritating. Additionally, it is easy to handle and store, and it is a very effective catalyst for a wide range of reactions. However, N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in certain types of reactions. Additionally, it is not very stable and has a tendency to decompose when heated.

Future Directions

The potential applications of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide are vast, and there are many possible future directions for research. One area of research that could be explored is the use of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide as a catalyst for the synthesis of polymers and pharmaceuticals. Additionally, further research could be done to explore the use of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide in biocatalysis, as well as its potential applications in the field of nanotechnology. Finally, more research could be done to explore the biochemical and physiological effects of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide, as well as its potential toxicity and environmental impact.

Synthesis Methods

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide can be synthesized by the reaction of 2-chloro-4,4,4-trifluoroacetoacetamide and phenylmagnesium bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is complete in approximately two hours and yields a white crystalline solid.

properties

IUPAC Name

2-chloro-4,4,4-trifluoro-3-oxo-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c11-7(8(16)10(12,13)14)9(17)15-6-4-2-1-3-5-6/h1-5,7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWATUMTPFBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide

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